5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde chemical structure
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde chemical structure
An In-Depth Technical Guide to 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde: Structure, Synthesis, and Applications
Introduction
Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent one of the most versatile classes of organic molecules. Their rich chromophoric properties have established them as mainstays in the dye and pigment industries.[1][2][3] Beyond their vibrant colors, the unique electronic and structural features of azo compounds have led to their exploration in a multitude of advanced applications, including pharmaceuticals, nonlinear optics, and as chemical sensors.[2][3][4]
This guide focuses on a specific, complex azo compound: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde . As a bis-azo derivative of salicylaldehyde, this molecule integrates the functionalities of two azo linkages with the reactive aldehyde and chelating hydroxyl groups of the salicylaldehyde moiety. This combination of features suggests a rich chemical profile with potential applications spanning from advanced material science to medicinal chemistry. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of its chemical structure, a plausible synthetic pathway, and an overview of its potential applications.
Chemical Structure and Physicochemical Properties
The structural identity of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is defined by its precise arrangement of aromatic rings, azo linkages, and functional groups. Understanding this architecture is fundamental to predicting its reactivity, spectroscopic properties, and potential interactions with biological systems.
The molecule consists of a central azobenzene unit linked to a salicylaldehyde moiety via a second azo bridge. The IUPAC name, 2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde, precisely describes this arrangement.[5] The terminal phenyl group, the central phenylene bridge, and the final salicylaldehyde ring system constitute a conjugated π-system, which is responsible for its characteristic color and electronic properties.
Caption: 2D structure of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde.
Physicochemical Data Summary
A compilation of key identifiers and computed properties provides a quantitative profile of the molecule. This data is essential for analytical characterization, purity assessment, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde | [5] |
| CAS Number | 85720-97-4 | [5][6][7] |
| Molecular Formula | C₁₉H₁₄N₄O₂ | [5][6][7] |
| Molecular Weight | 330.34 g/mol | [5][6] |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Polar Surface Area | 86.7 Ų | [5] |
| XLogP3 | 5.1 | [5] |
Synthesis and Characterization
The synthesis of complex azo dyes like 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is typically achieved through a well-established sequence of diazotization and azo coupling reactions.[8][9][10][11] This multi-step process requires careful control of reaction conditions, particularly temperature, to ensure the stability of the intermediate diazonium salts.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage coupling process. The first stage involves the synthesis of 4-(phenylazo)aniline (a mono-azo dye), which then serves as the aromatic amine for the second diazotization and subsequent coupling with salicylaldehyde.
Caption: Proposed two-stage synthetic workflow for the target compound.
Experimental Protocol (Generalized)
The following protocol is a generalized procedure based on standard methods for synthesizing azo compounds derived from salicylaldehyde.[8][10][11]
Stage 1: Synthesis of 4-(Phenylazo)aniline
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Diazotization of Aniline: Dissolve aniline in dilute hydrochloric acid. Cool the solution to 0-5°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously.
-
Coupling: In a separate vessel, dissolve an equimolar amount of aniline in a suitable solvent. Slowly add the freshly prepared benzenediazonium salt solution to the aniline solution. Maintain the temperature below 5°C and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Isolation: The resulting 4-(phenylazo)aniline can be isolated by filtration and purified by recrystallization.
Stage 2: Synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
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Diazotization of 4-(Phenylazo)aniline: Dissolve the synthesized 4-(phenylazo)aniline in dilute hydrochloric acid and cool to 0-5°C. Perform diazotization by the slow, dropwise addition of a cooled sodium nitrite solution.
-
Preparation of Coupling Component: In a separate beaker, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide, which is more reactive towards electrophilic attack.[8] Cool this solution to 0-5°C.
-
Azo Coupling: Slowly add the diazonium salt solution from step 1 to the alkaline salicylaldehyde solution with vigorous stirring, ensuring the temperature remains below 5°C.[11] A colored precipitate should form immediately.
-
Work-up and Purification: Continue stirring the reaction mixture in the ice bath for 3-6 hours to ensure complete coupling.[11] Acidify the mixture carefully with dilute HCl to precipitate the final product. Isolate the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Purify the compound by recrystallization from a suitable solvent like ethanol or acetic acid.
Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.[3][12]
| Technique | Expected Observations |
| UV-Visible Spectroscopy | Strong absorbance bands in the visible region (typically 400-500 nm) corresponding to π → π* transitions within the extended conjugated azo system. Additional bands may be present in the UV region.[12] |
| FT-IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the aldehyde (~1660-1680 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹, can be weak), and C=C stretching of aromatic rings (~1500-1600 cm⁻¹).[1][12] |
| ¹H NMR Spectroscopy | A complex set of signals in the aromatic region (~7.0-8.5 ppm). A distinct singlet for the aldehyde proton (-CHO) at a downfield shift (~9.5-10.5 ppm) and a signal for the phenolic proton (-OH).[12] |
| ¹³C NMR Spectroscopy | Signals corresponding to the aldehyde carbonyl carbon (~190 ppm), aromatic carbons attached to the hydroxyl group (~160 ppm), carbons linked to azo groups (~145-155 ppm), and other aromatic carbons in the 115-140 ppm range.[12] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (330.11 m/z for [M]⁺) would confirm the compound's identity. |
Potential Applications and Research Significance
The multifaceted structure of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde makes it a compelling candidate for various scientific and industrial applications.
-
Advanced Dyes and Pigments: As a bis-azo compound, it is inherently a strong chromophore. Its structure allows for potential use as a dye for textiles or as a pigment in advanced materials where high thermal stability and specific color properties are required.[2][3]
-
Precursor for Schiff Bases and Metal Complexes: The salicylaldehyde moiety is a versatile chemical handle. The aldehyde group can readily react with primary amines to form Schiff bases (azo-azomethines), creating even larger, more complex ligand systems.[1] The resulting Schiff bases, along with the parent molecule, can act as chelating agents for various metal ions, forming stable coordination complexes with potentially interesting catalytic, magnetic, or biological properties.
-
pH Indicators and Chemosensors: Azo dyes containing hydroxyl groups often exhibit pH-dependent color changes (halochromism).[4] The protonation state of the phenolic hydroxyl group can alter the electronic structure of the entire conjugated system, leading to a visible color shift. This property could be exploited in the development of pH-sensitive labels for smart packaging or as indicators in analytical chemistry.[4]
-
Drug Development and Delivery: Azo compounds have been extensively investigated in pharmacology.[2] The azo bond is susceptible to reductive cleavage by azoreductase enzymes found in the gut microbiome, a property utilized for colon-specific drug delivery.[2] Furthermore, derivatives of salicylaldehyde and other azo compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][8][10] The potential toxicity of cleavage products, specifically the aromatic amines formed, is a critical consideration in any therapeutic application and requires thorough evaluation.[13]
Conclusion
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is a molecule of significant chemical complexity and potential. Its structure, featuring an extended π-conjugated system with two azo bridges and a reactive salicylaldehyde headgroup, provides a platform for diverse applications. From its fundamental role as a dye to its potential use as a precursor for sophisticated chemosensors, metal complexes, and pharmacologically active agents, this compound represents a rich area for future research. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to synthesize, characterize, and explore the full potential of this intriguing bis-azo compound.
References
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Pigment & Resin Technology. (2023). Development of imine-azo-dyes derived from vanillin and salicylaldehyde for pH-sensing in smart packaging. Emerald Publishing. Retrieved from [Link]
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Chemical Review and Letters. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 5-(phenylazo)salicylic acid. Retrieved from [Link]
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IIUM Repository (IRep). (2018). Biomedical Applications of Aromatic Azo Compounds. Retrieved from [Link]
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ResearchGate. (2015). The azo derivatives of salicylic acid. Retrieved from [Link]
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